molecular formula C9H8N4O2 B1623415 phenyl(1H-tetrazol-1-yl)acetic acid CAS No. 876716-29-9

phenyl(1H-tetrazol-1-yl)acetic acid

Cat. No.: B1623415
CAS No.: 876716-29-9
M. Wt: 204.19 g/mol
InChI Key: SMVWFPKUWFVUKN-UHFFFAOYSA-N
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Description

Phenyl(1H-tetrazol-1-yl)acetic acid is an organic compound that features a phenyl group attached to a tetrazole ring, which is further connected to an acetic acid moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl(1H-tetrazol-1-yl)acetic acid typically involves the formation of the tetrazole ring followed by its attachment to the phenylacetic acid. One common method is the [3+2] cycloaddition reaction between an azide and a nitrile. For instance, phenylacetonitrile can react with sodium azide under acidic conditions to form the tetrazole ring, which is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production methods for tetrazole derivatives often employ eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: Phenyl(1H-tetrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenyl(1H-tetrazol-1-yl)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenyl(1H-tetrazol-1-yl)acetic acid can be compared with other tetrazole derivatives, such as:

Uniqueness: this compound is unique due to the presence of both a phenyl group and an acetic acid moiety, which can influence its chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to simpler tetrazole derivatives .

Biological Activity

Phenyl(1H-tetrazol-1-yl)acetic acid (PTAA) is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

PTAA is characterized by the presence of a phenyl group attached to a tetrazole ring and an acetic acid moiety. Its molecular formula is C9H8N4O2C_9H_8N_4O_2 . The unique structural features of PTAA contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

PTAA exhibits a range of biological activities, which can be categorized as follows:

  • Antidiabetic Activity : Tetrazole derivatives, including PTAA, have been identified as potential agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. These compounds can enhance insulin sensitivity and glucose uptake in cells, making them candidates for antidiabetic therapies .
  • Antimicrobial Properties : PTAA has shown significant antimicrobial activity against various pathogens. In studies involving bacterial strains like Staphylococcus aureus and Klebsiella pneumoniae, PTAA derivatives demonstrated high efficacy, suggesting their potential use as antibacterial agents .
  • Anti-inflammatory Effects : The tetrazole moiety is known to exhibit anti-inflammatory properties. Compounds with this structure have been reported to inhibit cyclooxygenase enzymes, thereby reducing inflammation .

The biological activity of PTAA can be attributed to several mechanisms:

  • PPAR Agonism : Research indicates that PTAA can activate PPARγ, leading to improved lipid metabolism and glucose homeostasis. This mechanism is crucial for developing treatments for metabolic disorders such as type 2 diabetes .
  • Inhibition of Enzymatic Activity : PTAA and its derivatives have been shown to inhibit key enzymes involved in metabolic pathways. For instance, they may act as inhibitors of aldose reductase and dipeptidyl peptidase-4 (DPP-4), both of which are important targets in diabetes management .

Case Studies and Research Findings

Several studies highlight the biological activity of PTAA and its derivatives:

  • Antidiabetic Effects : A study demonstrated that a derivative of PTAA exhibited an EC50 value significantly lower than that of existing antidiabetic drugs like pioglitazone, indicating superior potency in activating PPARγ .
  • Antimicrobial Efficacy : In laboratory tests, PTAA showed effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell death .
  • Inflammation Reduction : In vitro assays revealed that PTAA derivatives could reduce the production of pro-inflammatory cytokines in immune cells, suggesting their potential application in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntidiabeticPPARγ agonism
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryReduction of pro-inflammatory cytokines

Properties

IUPAC Name

2-phenyl-2-(tetrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-9(15)8(13-6-10-11-12-13)7-4-2-1-3-5-7/h1-6,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVWFPKUWFVUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390215
Record name phenyl(1H-tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876716-29-9
Record name phenyl(1H-tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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